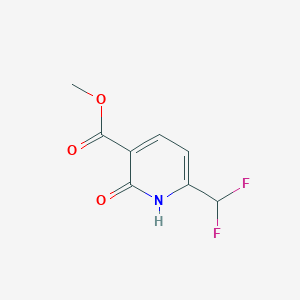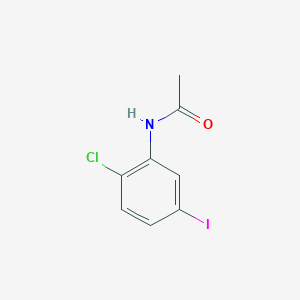
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer, parasitic infections, and inflammation.
作用機序
DFMO irreversibly inhibits ODC, the enzyme responsible for catalyzing the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In particular, DFMO has been shown to reduce the levels of polyamines in cells, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to have anti-inflammatory effects, reduce parasitic infections, and improve cognitive function in neurodegenerative diseases.
実験室実験の利点と制限
DFMO has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Another advantage is that it has a relatively low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale studies. Another limitation is that it has limited solubility in water, which may limit its use in certain experimental protocols.
将来の方向性
There are a number of future directions for research on DFMO. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in treating other diseases, such as parasitic infections and inflammation. A third direction is to explore its potential use in preventing cancer recurrence. Finally, there is a need for further research into the long-term safety and efficacy of DFMO in humans.
合成法
DFMO is synthesized from 2,6-diaminopimelic acid (DAP) via a multi-step reaction. The first step involves the conversion of DAP to 2,5-diaminopentanoic acid (DAPA) through the use of a deamination reaction. The second step involves the conversion of DAPA to 2,5-diaminopentanal (DAPAL) through the use of an oxidative deamination reaction. The third step involves the conversion of DAPAL to 6-difluoromethyl-2,4-diaminopyridine (DFMDP) through the use of a condensation reaction. The final step involves the conversion of DFMDP to DFMO through the use of a carboxylation reaction.
科学的研究の応用
DFMO has been extensively studied for its potential use in treating various diseases. In particular, DFMO has been studied for its anti-cancer properties. Cancer cells have been shown to have higher levels of ODC activity and polyamine biosynthesis than normal cells, making them more sensitive to DFMO-induced inhibition of ODC. DFMO has also been shown to have potential therapeutic applications in parasitic infections, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)



![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)



![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)
![(2R)-1-[2-(4-phenylphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7590887.png)
![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)